molecular formula C12H22N4O B13215091 tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13215091
M. Wt: 238.33 g/mol
InChI Key: YZGRELDGIIWERY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (molecular formula: C₁₂H₂₀N₄O) consists of a 1,2,3-triazole core substituted at the 1-position with an oxolane (tetrahydrofuran) ring via a methyl linker and at the 4-position with a tert-butylamine group.

For example, the ethylamine analog (CAS 1706454-39-8, C₁₀H₁₈N₄O) is structurally similar and highlights the modularity of triazole-based synthesis .

Applications: Triazole derivatives are widely used in medicinal chemistry (e.g., cholinesterase inhibitors ) and catalysis (e.g., stabilizing Cu(I) in click reactions ).

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-2-amine

InChI

InChI=1S/C12H22N4O/c1-12(2,3)13-6-11-8-16(15-14-11)7-10-4-5-17-9-10/h8,10,13H,4-7,9H2,1-3H3

InChI Key

YZGRELDGIIWERY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Precursor Preparation:

    • Alkyne component: Propargyl tert-butylamine or derivatives thereof, providing the tert-butylamine functionality.
    • Azide component: Oxolan-3-ylmethyl azide, synthesized via nucleophilic substitution of oxolane-3-methyl halides with sodium azide.
  • Cycloaddition Conditions:

    • Catalyst: Copper(I) sources such as CuSO₄·5H₂O with sodium ascorbate or CuI.
    • Solvent: Dimethylformamide (DMF), tert-butanol/water mixture, or tetrahydrofuran (THF).
    • Temperature: 25–60°C.
    • Duration: 12–24 hours.

Reaction Conditions & Optimization:

Parameter Optimal Range Effect on Yield
Catalyst loading 0.1–5 mol% Higher loadings increase reaction rate but may cause side reactions
Solvent DMF or THF Higher polarity solvents enhance reactivity
Temperature 25–60°C Excessive heat (>70°C) risks decomposition
Atmosphere Inert (N₂ or Ar) Prevents oxidation of Cu(I)

Functionalization of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring attached at the 1-position of the triazole can be introduced via nucleophilic substitution or cycloaddition strategies:

Method A: Nucleophilic Substitution

  • Starting Material: Oxolane-3-methyl halide (e.g., oxolane-3-methyl chloride).
  • Reaction: Treatment with sodium azide to form oxolane-3-methyl azide, followed by CuAAC with the alkyne precursor.

Method B: Direct Cycloaddition

  • Approach: Use of pre-formed oxolane-containing azides or alkynes in the click reaction, streamlining the process.

Reaction Conditions:

  • Solvent: DMF or acetonitrile.
  • Temperature: Room temperature to 50°C.
  • Catalysts: Copper(I) salts with ligands such as TBTA to enhance selectivity.

Introduction of the Tert-Butylamine Group

The tert-butylamine moiety can be incorporated via:

  • Protection-Deprotection Strategy:
    • Use of tert-butyl carbamate (Boc) protecting group on amines, followed by deprotection under acidic conditions.
  • Direct Attachment:
    • Alkylation of the triazole or oxolane intermediates with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions, though this is less common due to steric hindrance.

Key Steps:

  • Synthesis of the tert-butylamine derivative, such as tert-butyl bromide or tert-butyl isocyanate, for subsequent nucleophilic substitution.
  • Final coupling with the triazole-oxolane intermediate under mild conditions to preserve functional group integrity.

Overall Synthetic Route Summary

Step Reaction Reagents Conditions Purpose
1 Synthesis of oxolane-3-ylmethyl azide Oxolane-3-methyl halide + NaN₃ Reflux in DMF Azide precursor
2 CuAAC click reaction Alkyne + oxolane-3-ylmethyl azide + Cu catalyst 25–60°C, inert atmosphere Formation of the triazole ring
3 Functionalization with tert-butylamine Tert-butyl halide or carbamate derivatives Mild base, room temp Incorporation of tert-butylamine
4 Purification Chromatography or recrystallization - Isolation of final compound

Industrial and Large-Scale Considerations

While laboratory protocols emphasize high regioselectivity and mild conditions, scaling up requires:

Research Findings and Data Tables

Reaction Step Key Reagents Conditions Yield References
Azide synthesis Oxolane-3-methyl halide + NaN₃ Reflux, DMF ~85% ,
Triazole formation Alkyne + azide + CuI 25–60°C, 12–24 hrs 70–95% ,
Functionalization tert-Butyl halide Room temp, 4–8 hrs Variable ,

Chemical Reactions Analysis

Amine Functional Group Reactivity

The tert-butyl-protected amine exhibits characteristic nucleophilic behavior, participating in:

Reaction TypeConditions/ReagentsObserved OutcomeSource Relevance
AlkylationAlkyl halides, polar aprotic solventsQuaternary ammonium salt formation,
AcylationAcid chlorides, DCM, base (e.g., Et₃N)Amide derivatives,
DeprotectionTFA/DCM (1:1 v/v), rt, 2–4 hCleavage of tert-butyl group to free amine

Key Findings :

  • Deprotection under acidic conditions (trifluoroacetic acid) is quantitative, enabling downstream modifications.

  • Steric hindrance from the tert-butyl group limits reactivity toward bulky electrophiles.

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloaddition and coordination chemistry:

Reaction TypeConditions/ReagentsOutcome/ApplicationSource Reference
Copper-catalyzed clickCu(I), terminal alkynesRegioselective triazole-functionalized adducts
Metal coordinationTransition metals (Cu²⁺, Pd²⁺)Stable chelate complexes for catalysis
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at C-5 position (theoretical)

Notable Observations :

  • Analogous triazole-methylamine ligands (e.g., TBTA) form stable complexes with Cu(I), enhancing catalytic efficiency in click chemistry .

  • Theoretical models predict nitration at the electron-deficient C-5 position under strongly acidic conditions .

Oxolane Ether Reactivity

The oxolan-3-ylmethyl group undergoes selective transformations:

Reaction TypeConditions/ReagentsOutcomeSource Reference
Acidic cleavageHBr/AcOH, refluxEther cleavage to diol intermediate
OxidationKMnO₄, H₂O, 60°CKetone formation (predicted)

Experimental Evidence :

  • Cleavage with hydrobromic acid in acetic acid yields a diol, enabling further functionalization of the alkyl chain.

Stability and Reaction Optimization

Critical factors influencing reaction outcomes:

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF > DCM > THFHigher polarity improves triazole reactivity
Temperature25–60°CAvoids decomposition above 70°C
pH7–9 (amine reactions)Prevents protonation-induced steric effects

Synthesis Note :
Multi-step protocols prioritize sequential deprotection and functionalization to minimize side reactions.

Theoretical vs. Experimental Data Gaps

  • Predicted but Unverified : Friedel-Crafts alkylation via the tert-butyl group (DFT modeling suggests feasibility).

  • Underexplored : Photochemical reactions involving the triazole’s π-system.

This compound’s versatility in organic synthesis and catalysis underscores its value in pharmaceutical and materials research, though further experimental validation is needed for understudied pathways.

Scientific Research Applications

tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Triazole Position 1 and 4) Molecular Formula Key Properties/Applications Reference
tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine 1: Oxolanylmethyl; 4: tert-Butylamine C₁₂H₂₀N₄O Potential catalyst ligand; unstudied bioactivity
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine 1: Oxolanylmethyl; 4: Ethylamine C₁₀H₁₈N₄O Solubility in polar solvents; modular synthesis
[1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl]methyl-tacrine hybrids 1: 4-Methoxybenzyl; 4: Tacrine derivatives ~C₂₅H₂₅N₅O Potent AChE/BChE inhibitors (IC₅₀ = 0.055–0.521 μM)
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) 1: Benzyl; 4: Methylamine (tripodal) C₃₀H₃₀N₁₂ Cu(I)-stabilizing ligand for click chemistry
BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-triazol-1-yl]acetic acid) 1: tert-Butyl; 4: Methylamine/acetic acid linker C₂₄H₃₄N₁₀O₂ Water-soluble ligand for biocompatible CuAAC
N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide 1: 4-tert-Butylbenzyl; 4: Acetamide-tert-butyl C₂₄H₃₄N₆O₂ Chelating agent in coordination chemistry

Key Comparison Points

Substituent Effects on Bioactivity :

  • The 4-methoxybenzyl substituent in tacrine-triazole hybrids enhances cholinesterase inhibition, with IC₅₀ values in submicromolar ranges . In contrast, the oxolanylmethyl group in the target compound may prioritize solubility over direct enzyme interaction.
  • Tert-butyl groups in TBTA and BTTAA improve metal-chelation stability, a feature likely shared by the target compound due to its analogous tert-butylamine moiety .

Catalytic Utility: TBTA and BTTAA are benchmark ligands for CuAAC, reducing Cu(I) oxidation and accelerating reaction rates. The target compound’s tert-butylamine group could similarly stabilize Cu(I), though its monodentate structure (vs. tripodal TBTA) may limit efficiency .

Physicochemical Properties :

  • Ethylamine analogs (e.g., CAS 1706454-39-8) prioritize lower molecular weight and hydrophilicity, whereas tert-butyl substitution increases steric bulk and hydrophobicity .
  • Oxolane (tetrahydrofuran) enhances solubility compared to purely aromatic substituents (e.g., benzyl in TBTA) .

Synthetic Flexibility :

  • All triazoles listed are accessible via CuAAC, but the choice of azide/alkyne precursors dictates functionality. For example, oxolanylmethyl- and tert-butyl-substituted precursors would enable modular derivatization of the target compound .

Biological Activity

tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, with the CAS number 1466937-58-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C12H22N4OC_{12}H_{22}N_{4}O, and it has a molecular weight of 238.33 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
CAS Number1466937-58-5
Molecular FormulaC₁₂H₂₂N₄O
Molecular Weight238.33 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Compounds containing triazole moieties have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is particularly beneficial in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : The presence of the oxolan group may confer antioxidant properties to the compound. Antioxidants are vital in protecting cells from oxidative stress and reducing damage caused by free radicals .
  • Neuroprotective Effects : Some studies suggest that triazole derivatives can exert neuroprotective effects by preventing neuronal cell death and reducing amyloid-beta aggregation, which is implicated in Alzheimer's pathology .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar triazole-based compounds, providing insights into the potential efficacy of this compound:

  • Cholinesterase Inhibition : A study on related compounds demonstrated effective inhibition of AChE with IC50 values ranging from 0.253 nM to several micromolar concentrations. These findings suggest that this compound may exhibit similar or enhanced inhibitory effects due to its structural characteristics .
  • Antioxidant Activity : In vitro assays have shown that triazole-containing compounds exhibit significant antioxidant activity measured through various methods such as ABTS and FRAP assays. The ability to scavenge free radicals suggests potential therapeutic applications in oxidative stress-related diseases .
  • Neuroprotective Studies : Experimental models have indicated that triazole derivatives can protect against neurotoxicity induced by oxidative stress in neuronal cell lines. This neuroprotective effect is likely mediated through both cholinesterase inhibition and antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s triazole core suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:

  • Pre-functionalization : Prepare the alkyne (e.g., propargyl-tert-butylamine) and azide (e.g., oxolan-3-ylmethyl azide) precursors.
  • Cycloaddition : Use Cu(I) catalysts (e.g., TBTA ligand ) in solvents like DMF or THF at 25–60°C for 12–24 hours.
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, catalyst loading (0.1–5 mol%), and inert atmosphere .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole (1,4-disubstitution) and tert-butyl/oxolane integration .
  • X-ray Diffraction : Single-crystal analysis resolves intramolecular interactions (e.g., C–H···N hydrogen bonds) and supramolecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode) .

Q. What safety protocols apply during handling and disposal?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Waste Management : Segregate organic waste and consult certified disposal services for halogenated/organic residues .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and conformational stability be analyzed computationally?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential (MEP) and Mulliken charges, identifying reactive sites (e.g., triazole N-atoms) .
  • Hydrogen Bond Analysis : Simulate intramolecular interactions (e.g., C–H···N) and compare with X-ray data to validate stability .
  • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and entropy (ΔS) at varying temperatures to assess thermal stability .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl vs. benzyl groups) and assay against controls .
  • Assay Reproducibility : Standardize in vitro protocols (e.g., MIC for antimicrobial activity) across labs to minimize variability .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bond motifs ) with bioactivity to identify conformation-dependent effects.

Q. How can DFT guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Prediction : Compute logP values to optimize tert-butyl/oxolane balance for membrane permeability .
  • Metabolic Stability : Simulate cytochrome P450 interactions to predict metabolic hotspots (e.g., triazole ring oxidation) .
  • Solubility Screening : Use COSMO-RS models to assess aqueous solubility based on polar surface area .

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